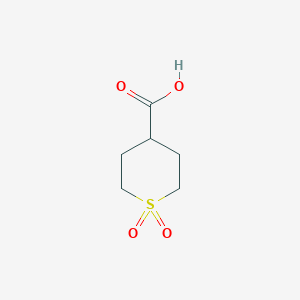

1,1-dioxothiane-4-carboxylic acid

描述

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry. The inclusion of a sulfur atom within the ring system of 1,1-dioxothiane-4-carboxylic acid, along with two oxygen atoms attached to the sulfur to form a sulfone group (SO₂), and a carboxylic acid group at the 4-position, defines its specific classification and reactivity. The sulfone group, in particular, imparts distinct electronic properties and conformational preferences to the molecule.

The synthesis of such heterocyclic systems is a key area of research. For instance, one method to produce this compound involves the reaction of 3,3-Dimethyl-2,4-dioxa-9-thiaspiro[5.5]undecane-1,5-dione-9,9-dioxide with hydrochloric acid. chemicalbook.com This process highlights the strategic chemical transformations required to construct such specialized molecules.

Uniqueness and Significance in Contemporary Chemical and Biomedical Investigations

The significance of this compound stems from its dual functionality. The carboxylic acid group is a versatile handle for a variety of chemical transformations, including the formation of esters and amides. msu.edu This functional group is a common feature in many biologically active molecules and approved drugs, playing a crucial role in their mechanism of action. nih.govnih.gov

The sulfone moiety contributes to the compound's polarity and its ability to act as a hydrogen bond acceptor. This feature is of particular interest in medicinal chemistry, where the modulation of a molecule's physicochemical properties is critical for its biological activity. The unique combination of the thiane (B73995) ring, the sulfone group, and the carboxylic acid creates a scaffold that is being explored for its potential in the development of new therapeutic agents. Research has indicated potential antimicrobial and anticancer properties for this compound, making it a subject of ongoing investigation in drug discovery.

Chemical and Physical Properties

The properties of this compound are fundamental to its application in research. A summary of its key identifiers and properties is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 69496-87-3 | |

| Synonyms | Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-Dioxide | labsolu.ca |

| Molecular Formula | C6H10O4S | chemicalbook.com |

| Melting Point | 198 °C | labsolu.ca |

This table is interactive. Click on the headers to sort.

Research Findings and Applications

The structural features of this compound make it a valuable building block in organic synthesis. The carboxylic acid functional group allows for a range of reactions, including:

Esterification: Reaction with alcohols to form esters. msu.edu

Amide Formation: Reaction with amines to form amides.

Reduction: The carboxylic acid can be reduced to an alcohol. byjus.com

Substitution Reactions: Nucleophilic substitution can occur at the carboxylic acid group.

The sulfone group is generally stable but can be reduced back to the corresponding thiane under specific conditions. The presence of both these functional groups provides chemists with multiple pathways to create more complex molecules and derivatives for further study.

In the realm of medicinal chemistry, the compound is being investigated for its potential biological activities. While detailed studies are ongoing, the core structure presents a promising starting point for the design of new therapeutic agents. The ability to modify the carboxylic acid group allows for the exploration of structure-activity relationships, a key process in drug development. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1,1-dioxothiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c7-6(8)5-1-3-11(9,10)4-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJRJUVGGDVVDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801215262 | |

| Record name | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64096-87-3 | |

| Record name | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64096-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801215262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dioxo-1-thiane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Dioxothiane 4 Carboxylic Acid

Established Synthetic Pathways

Established routes for the synthesis of 1,1-dioxothiane-4-carboxylic acid are foundational, relying on well-understood and frequently utilized chemical transformations.

A primary and straightforward method for the preparation of this compound involves the oxidation of a corresponding thiane (B73995) precursor. The most common starting material for this transformation is tetrahydro-2H-thiopyran-4-carboxylic acid. In this process, the sulfide (B99878) group within the thiane ring is oxidized to a sulfone. This conversion requires the use of strong oxidizing agents to ensure the complete oxidation of the sulfur atom.

The reaction typically proceeds by treating the thiane derivative with potent oxidants. The choice of oxidant and reaction conditions can be tuned to optimize the yield and purity of the final product.

Table 1: Oxidation of Tetrahydro-2H-thiopyran-4-carboxylic acid

| Starting Material | Oxidizing Agent | Typical Conditions | Product |

|---|---|---|---|

| Tetrahydro-2H-thiopyran-4-carboxylic acid | Potassium permanganate (B83412) (KMnO₄) | Acidic or neutral aqueous solution | This compound |

This table is generated based on established chemical principles of sulfide oxidation.

Palladium-catalyzed reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds and the introduction of carbonyl groups. youtube.com While a direct, single-step palladium-catalyzed carbonylation to form this compound from a simple precursor is not widely documented, the principles of palladium catalysis allow for the design of plausible synthetic routes. acs.orgrsc.orgrsc.org

One hypothetical approach could involve the palladium-catalyzed carbonylation of a suitable halo-substituted thiane-1,1-dioxide precursor. In such a reaction, a palladium catalyst, in the presence of carbon monoxide (CO), would facilitate the insertion of a carbonyl group to form the desired carboxylic acid derivative. These reactions are often complex, requiring careful selection of ligands, bases, and solvents to achieve high efficiency and selectivity. acs.org

Table 2: Hypothetical Components for Palladium-Catalyzed Carbonylation

| Component | Example | Function |

|---|---|---|

| Precursor | 4-Iodo-thiane-1,1-dioxide | Substrate providing the cyclic sulfone backbone |

| Palladium Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | Active metal center for the catalytic cycle |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium center and modulates its reactivity |

| Carbon Monoxide (CO) | CO gas (various pressures) | Source of the carbonyl group |

| Base | Triethylamine (Et₃N) | Neutralizes acid generated during the reaction |

This table outlines the typical components required for a palladium-catalyzed carbonylation reaction, based on general knowledge in the field. acs.orgacs.org

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov The use of enzymes can provide access to complex molecules under mild conditions, often with high enantioselectivity. nih.gov For the synthesis of this compound, a potential biocatalytic route could involve the hydrolysis of a nitrile precursor.

Specifically, a nitrilase enzyme could be employed to convert 1,1-dioxothiane-4-carbonitrile directly into the target carboxylic acid. nih.gov This approach is attractive as it operates in aqueous media at or near ambient temperature and pressure, minimizing waste and energy consumption. The discovery and engineering of nitrilases with specificity for such substrates is an active area of research. nih.gov

Table 3: Potential Biocatalytic Approaches

| Enzymatic Reaction | Enzyme Class | Substrate | Product | Advantages |

|---|---|---|---|---|

| Nitrile Hydrolysis | Nitrilase | 1,1-Dioxothiane-4-carbonitrile | This compound | Mild conditions, high selectivity, green chemistry |

This table summarizes potential biocatalytic routes based on established enzyme functionalities. nih.govnih.gov

Advanced and Emerging Synthetic Strategies

The field of organic synthesis is constantly evolving, with new methodologies offering more efficient and versatile routes to target molecules. For this compound, several advanced strategies can be envisioned.

One emerging approach is the use of one-pot, multi-component reactions, which allow for the construction of complex molecules from simple starting materials in a single synthetic operation. A three-component synthesis could potentially combine a precursor for the thiane ring, a source for the sulfone group, and a C1 unit for the carboxylic acid. rsc.org

Photoredox catalysis is another cutting-edge strategy that uses visible light to drive chemical transformations. organic-chemistry.org A hypothetical route could involve a light-mediated carboxylation of a suitable thiane-1,1-dioxide radical intermediate, offering a novel pathway for C-C bond formation under exceptionally mild conditions.

Table 4: Comparison of Emerging Synthetic Strategies

| Strategy | Key Features | Potential Advantages | Challenges |

|---|---|---|---|

| One-Pot Multi-Component Synthesis | Combines multiple reaction steps without isolating intermediates. rsc.org | Increased efficiency, reduced waste, step economy. | Requires careful optimization of mutually compatible reaction conditions. |

| Photoredox Catalysis | Uses visible light and a photocatalyst to enable novel bond formations. organic-chemistry.org | Mild reaction conditions, unique reactivity pathways, high functional group tolerance. | Substrate scope may be limited; requires specialized photoreactor equipment. |

This table compares advanced synthetic strategies that could potentially be applied to the synthesis of this compound.

Chemical Reactivity and Derivatization Strategies of 1,1 Dioxothiane 4 Carboxylic Acid

Fundamental Reaction Pathways

The inherent reactivity of 1,1-dioxothiane-4-carboxylic acid allows for several fundamental transformations that target either the sulfone or the carboxylic acid moiety. These reactions form the basis for creating a wide array of derivatives with tailored properties.

Reduction Reactions to Thiopyran Analogues

The sulfone group of this compound can be reduced to the corresponding sulfide (B99878), which would yield a thiopyran (thiane) analogue. This transformation significantly alters the electronic properties and conformation of the heterocyclic ring. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to achieve this reduction. libretexts.orgmsu.edu LiAlH₄ is known to reduce both sulfones and carboxylic acids. libretexts.orgmsu.edu Therefore, treatment of this compound with LiAlH₄ would likely lead to the reduction of both functional groups, yielding the corresponding amino alcohol. msu.edu

Diborane (B₂H₆) is another reagent capable of reducing carboxylic acids. libretexts.orgopenstax.org The selective reduction of one functional group in the presence of the other would require careful selection of reagents and reaction conditions. For example, sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids but can reduce other functional groups. libretexts.org

Nucleophilic Substitution Reactions for Functionalization

The carboxylic acid group is the primary site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. These reactions typically proceed through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comjackwestin.com The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. openstax.orglibretexts.org This can be achieved by using activating agents or by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. openstax.orglibretexts.org

The general scheme for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the leaving group. masterorganicchemistry.comyoutube.com A variety of nucleophiles can be employed, leading to a diverse set of derivatives.

Synthetic Transformations for Novel Derivative Generation

Building upon the fundamental reaction pathways, a range of synthetic strategies can be employed to generate a library of novel derivatives from this compound. These transformations are key to exploring the structure-activity relationships of this chemical scaffold.

Amidation and Esterification Approaches

Amidation and esterification are two of the most common and important derivatization strategies for carboxylic acids. researchgate.netchemguide.co.uk

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. researchgate.netnih.gov Direct condensation of a carboxylic acid and an amine is often difficult and may require coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the use of activating agents like titanium tetrachloride (TiCl₄). jackwestin.comnih.gov The reaction generally proceeds by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. nih.govpressbooks.pub

Esterification is the reaction of the carboxylic acid with an alcohol to form an ester. chemguide.co.ukyoutube.com The Fischer esterification, which involves heating the carboxylic acid and an alcohol with an acid catalyst, is a common method. libretexts.orgchemguide.co.uk The reaction is reversible, and the equilibrium can be shifted towards the product by removing water as it is formed. libretexts.orgchemguide.co.uk Alternative methods include reaction with alkyl halides or using coupling agents. commonorganicchemistry.com

| Reaction Type | Reactant | Reagent/Conditions | Product |

|---|---|---|---|

| Amidation | This compound + Amine | DCC, DMAP or TiCl₄ | 1,1-Dioxothiane-4-carboxamide derivative |

| Esterification | This compound + Alcohol | Acid catalyst (e.g., H₂SO₄), heat | 1,1-Dioxothiane-4-carboxylate ester derivative |

Diversification via Michael Addition Reactions

While this compound itself is not a typical Michael acceptor, its derivatives can be designed to participate in Michael addition reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org By introducing a point of unsaturation in conjugation with the carbonyl group of a derivative, a Michael acceptor can be created.

For example, an ester derivative of this compound could be modified to contain an α,β-unsaturated system. This would allow for the 1,4-addition of a wide range of Michael donors, such as enolates, amines, and thiols, leading to a significant diversification of the molecular structure. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups, like the sulfone, can enhance the electrophilicity of the Michael acceptor.

| Reaction Component | Example | Role in Reaction |

|---|---|---|

| Michael Acceptor | α,β-unsaturated ester derivative of this compound | Electrophile |

| Michael Donor | Enolates, Amines, Thiols | Nucleophile |

Pharmacological and Biological Research Applications of 1,1 Dioxothiane 4 Carboxylic Acid

Investigation of Antimicrobial Activities

Efficacy Against Gram-Positive Bacterial Strains

There is currently a lack of available scientific literature detailing the efficacy of 1,1-dioxothiane-4-carboxylic acid against Gram-positive bacterial strains. While the broader class of carboxylic acids has been investigated for antimicrobial properties, specific data on this compound's activity, such as Minimum Inhibitory Concentrations (MICs) against strains like Staphylococcus aureus or Enterococcus faecalis, is not found in published research. nih.govnih.gov

Mechanistic Insights into Bacterial Membrane Penetration and Inhibition

The precise mechanisms by which this compound might penetrate and inhibit bacterial cells have not been specifically elucidated in research. Generally, carboxylic acids can disrupt bacterial membranes, a critical step for their antimicrobial action. nih.gov This process often depends on the molecule's structure and its ability to pass through the cell membrane. nih.govnih.gov However, without specific studies on this compound, any proposed mechanism would be purely speculative.

Anticancer Research and Cytotoxic Potential

Inhibition of Cancer Cell Proliferation in Vitro

No specific in vitro studies demonstrating the ability of this compound to inhibit the proliferation of cancer cell lines were identified. Standard assays, such as the MTT assay, are typically used to determine the cytotoxic effects of compounds on various cancer cells, but results for this particular compound are not available in the reviewed literature. nih.govmdpi.comresearchgate.net

Induction of Apoptosis and Cell Cycle Modulation

The capacity of this compound to induce programmed cell death (apoptosis) or to modulate the cell cycle in cancer cells has not been a subject of published research. Studies into these mechanisms, often involving techniques like flow cytometry to analyze DNA content and markers of apoptosis, are crucial for understanding a compound's anticancer potential but have not been reported for this specific molecule. nih.govnih.govrjpbr.com

Interaction with One-Carbon Metabolism and Nucleotide Biosynthesis Pathways

Direct studies detailing the interaction of this compound with one-carbon metabolism and nucleotide biosynthesis pathways have not been identified in the current body of scientific literature. One-carbon metabolism is a critical network of biochemical reactions that transfer one-carbon units, essential for the synthesis of nucleotides (the building blocks of DNA and RNA), amino acids, and for methylation processes. nih.govuthscsa.educreative-proteomics.comcreative-proteomics.com This pathway is heavily reliant on cofactors derived from folate. nih.govuthscsa.educreative-proteomics.com

Nucleotide biosynthesis occurs through two main routes: de novo synthesis and salvage pathways. peoi.netnih.govlibretexts.org The de novo pathway for purines builds the ring structure step-by-step on a ribose-5-phosphate (B1218738) scaffold, utilizing amino acids like glycine, glutamine, and aspartate, as well as one-carbon units from tetrahydrofolate. peoi.netlibretexts.orgnih.gov Pyrimidine (B1678525) synthesis, in contrast, involves the initial formation of the base which is then attached to ribose-5-phosphate. nih.govlibretexts.org

While there is no specific information on this compound, some compounds with carboxylic acid functionalities have been developed as inhibitors of enzymes within these pathways for therapeutic purposes. For instance, inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, have been shown to possess antiviral activity by depleting the host cell's nucleotide pools, thereby inhibiting viral replication. nih.gov

Table 1: Key Processes in One-Carbon Metabolism and Nucleotide Biosynthesis

| Process | Description | Key Molecules Involved |

| One-Carbon Metabolism | A set of reactions that transfer one-carbon units for various biosynthetic processes. uthscsa.educreative-proteomics.comcreative-proteomics.com | Tetrahydrofolate (THF), S-adenosylmethionine (SAM), Serine, Glycine nih.govuthscsa.educreative-proteomics.comnih.gov |

| Purine (B94841) Biosynthesis | De novo synthesis of purine nucleotides (adenine, guanine). peoi.netnih.gov | Glycine, Glutamine, Aspartate, PRPP, 10-formyl-H4folate peoi.netlibretexts.orgnih.gov |

| Pyrimidine Biosynthesis | De novo synthesis of pyrimidine nucleotides (cytosine, thymine, uracil). nih.govlibretexts.org | Carbamoyl phosphate, Aspartate, PRPP nih.govlibretexts.org |

Other Therapeutic and Biological Activity Investigations

There is no available research on the antiviral efficacy of this compound. However, the broader class of compounds containing carboxylic acid groups has been explored for antiviral properties. mdpi.com For example, certain 4-quinoline carboxylic acid analogues have demonstrated potent antiviral activity against viruses like vesicular stomatitis virus (VSV) and influenza by inhibiting the host enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. nih.gov Similarly, some 1,3-thiazolidine-4-carboxylic acids have shown activity against avian influenza virus (AIV) and infectious bronchitis virus (IBV). nih.gov

Table 2: Examples of Carboxylic Acid-Containing Compounds with Antiviral Activity

| Compound Class | Target Virus(es) | Proposed Mechanism of Action | Reference |

| 4-Quinoline Carboxylic Acid Analogues | Vesicular Stomatitis Virus (VSV), Influenza | Inhibition of human dihydroorotate dehydrogenase (DHODH) nih.gov | nih.gov |

| 1,3-Thiazolidine-4-carboxylic Acids | Avian Influenza Virus (AIV), Infectious Bronchitis Virus (IBV) | Not fully elucidated nih.gov | nih.gov |

| Indole-3-carboxylic Acid Derivatives | SARS-CoV-2 | Inhibition of viral replication actanaturae.ru | actanaturae.ru |

Specific studies on the anti-inflammatory and antioxidant properties of this compound are not found in the literature. Nevertheless, carboxylic acids are a feature of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govtbzmed.ac.ir Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. nih.gov

Regarding antioxidant activity, some sulfur-containing amino acids and their derivatives, such as thiazolidine-4-carboxylic acid (a condensation product of cysteine), have been noted for their antioxidant potential. nih.govdntb.gov.ua This is often attributed to the ability of the sulfhydryl group to scavenge free radicals. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug, has been shown to attenuate oxidative stress and inflammation in retinal pigment epithelium cells by boosting glutathione (B108866) synthesis. nih.gov

Table 3: Anti-inflammatory and Antioxidant Activity of Related Compound Classes

| Compound/Class | Activity | Investigated Model | Key Findings | Reference |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acids | Anti-inflammatory | Carrageenan-induced paw edema in rats | Showed significant anti-inflammatory effects. nih.gov | nih.gov |

| Thiazolidine-4-carboxylic acid | Antioxidant | In vitro and in vivo studies | Acts as a physiologic sulfhydryl antioxidant. nih.gov | nih.gov |

| L-2-oxothiazolidine-4-carboxylic acid | Antioxidant, Anti-inflammatory | Cultured RPE cells and a mouse model | Attenuates oxidative stress and inflammation. nih.gov | nih.gov |

| 1,2-Dithiolane-4-carboxylic acid analogs | Antioxidant (TrxR1 inhibition) | In vitro enzyme assays | Michael acceptor-containing analogs showed inhibitory effects on Thioredoxin Reductase 1. nih.gov | nih.gov |

There is no research directly investigating the impact of this compound on neurodegeneration. However, compounds with similar structural features have been explored in this context. For instance, trans-4-butylcyclohexane carboxylic acid has been studied for its potential neuroprotective effects in a model of status epilepticus, showing a reduction in neuronal loss and oxidative stress. nih.gov Oxidative stress and inflammation are known to be contributing factors in the pathology of several neurodegenerative diseases. nih.gov

Currently, there is no evidence to suggest that this compound is a known biomarker or metabolite in biological systems. A related compound, 1,3-thiazinane-4-carboxylic acid, which is an adduct of homocysteine and formaldehyde, has been identified in human urine, and methods for its detection have been developed. nih.govmdpi.com This suggests that cyclic sulfur-containing carboxylic acids can be formed in vivo and may have roles or implications that are yet to be fully understood. The detection of such metabolites can be important for understanding metabolic pathways and identifying potential markers of disease or exposure to certain substances. nih.gov

Mechanistic and Computational Chemistry Studies

Molecular Docking and Ligand-Target Interaction Analysis

While specific molecular docking studies for 1,1-dioxothiane-4-carboxylic acid are not extensively documented in publicly available literature, the principles of ligand-target interactions for related cyclic sulfone derivatives have been explored. Molecular docking simulations are frequently employed to predict the binding orientation and affinity of small molecules to a protein target. For cyclic sulfone compounds, the sulfone group is a key pharmacophoric feature, acting as a strong hydrogen bond acceptor. iomcworld.com

In silico studies on related heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have demonstrated the utility of molecular docking in understanding binding modes within enzyme active sites. nih.gov For instance, docking simulations can reveal crucial hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the target protein. researchgate.net In the context of this compound, it is hypothesized that the sulfone oxygens and the carboxylic acid group would be primary sites for forming hydrogen bonds with a biological target. The thiane (B73995) ring provides a three-dimensional scaffold that can be further functionalized to optimize interactions with the target's binding pocket.

A hypothetical docking study of this compound into the active site of a target enzyme, such as thioredoxin reductase, might reveal interactions as summarized in the table below. Such studies are crucial for guiding the design of more potent and selective inhibitors.

| Functional Group of Ligand | Potential Interacting Residue in Target Protein | Type of Interaction |

| Sulfone Oxygen | Arginine, Lysine | Hydrogen Bond |

| Carboxylic Acid | Serine, Threonine | Hydrogen Bond |

| Thiane Ring | Leucine, Valine | Hydrophobic Interaction |

This table represents a hypothetical scenario based on common interactions observed for similar functional groups in protein-ligand complexes.

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. For cyclic sulfone derivatives, SAR explorations have been conducted to optimize their potency as enzyme inhibitors. nih.gov For example, in a series of tricyclic sulfone analogs, modifications at different positions of the cyclic core were found to significantly impact their inhibitory efficacy. nih.gov

For derivatives of this compound, key areas for SAR exploration would include the carboxylic acid moiety, the thiane ring, and potential substitution points on the ring. Studies on related compounds, such as 1,2-dithiolane-4-carboxylic acid analogs, have shown that the nature of the substituents can dramatically influence biological activity. nih.gov For instance, the introduction of lipophilic groups can enhance membrane permeability and, consequently, cellular activity.

A systematic SAR study of this compound derivatives might involve the synthesis and biological evaluation of analogs with modifications at the C4 position (e.g., ester or amide derivatives) and at other positions on the thiane ring. The following table illustrates a potential SAR trend for hypothetical derivatives based on general principles observed for other enzyme inhibitors.

| Derivative (Modification from Parent Compound) | Hypothetical IC₅₀ (µM) against Target Enzyme | Inference |

| This compound (Parent) | 50 | Baseline activity |

| Methyl 1,1-dioxothiane-4-carboxylate (Ester) | 25 | Increased lipophilicity may improve cell penetration. |

| 1,1-dioxothiane-4-carboxamide (Amide) | 35 | Amide may form additional hydrogen bonds. |

| 4-Phenyl-1,1-dioxothiane-4-carboxylic acid | 10 | Bulky hydrophobic group enhances binding in a lipophilic pocket. |

This table is a hypothetical representation of potential SAR trends and does not represent actual experimental data.

Mechanistic Pathways of Biological Action

The biological actions of many sulfur-containing heterocyclic compounds are attributed to their ability to interact with specific enzymes. One of the proposed mechanisms of action for compounds structurally related to this compound is the inhibition of thioredoxin reductase (TrxR). researchgate.net TrxR is a key enzyme in maintaining cellular redox homeostasis, and its inhibition can lead to increased oxidative stress and apoptosis in cancer cells. nih.gov

The inhibition of TrxR by electrophilic compounds can occur through covalent modification of the enzyme's active site, which contains a rare selenocysteine (B57510) residue. nih.gov For this compound derivatives, the presence of electron-withdrawing groups could render certain positions on the molecule susceptible to nucleophilic attack by residues in the TrxR active site, potentially leading to irreversible inhibition.

Another potential mechanistic pathway is through Michael addition reactions. If derivatives of this compound are designed to contain a Michael acceptor moiety, they could covalently bind to nucleophilic residues like cysteine in the active sites of target enzymes. nih.govnih.gov Studies on 1,2-dithiolane-4-carboxylic acid analogs have confirmed that the presence of a Michael acceptor is strongly associated with inhibitory activity towards TrxR. nih.govnih.gov

The general mechanism can be summarized as follows:

Non-covalent binding: The inhibitor initially binds to the enzyme's active site through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.

Covalent modification: An electrophilic center on the inhibitor reacts with a nucleophilic residue (e.g., selenocysteine or cysteine) in the enzyme's active site, forming a covalent bond and leading to inactivation of the enzyme.

Computational Predictions of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. nih.gov For this compound and its derivatives, methods like Density Functional Theory (DFT) can be used to calculate molecular properties that govern reactivity, such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. nih.gov

These calculations can help identify the most likely sites for nucleophilic or electrophilic attack, providing insights into the chemical behavior of the molecule in a biological environment. For example, the calculated activation energies for the reaction of a nitrile-containing compound with a cysteine residue have been shown to correlate well with experimental kinetic data. nih.gov A similar approach could be applied to predict the reactivity of this compound derivatives towards key biological nucleophiles.

Computational methods can also be employed to predict the selectivity of these compounds for a particular enzyme over others. By comparing the calculated binding affinities and reaction barriers for the interaction of a ligand with different enzymes, it is possible to rationally design derivatives with improved selectivity, which is a crucial aspect of drug development to minimize off-target effects.

A summary of computationally predictable parameters and their implications is provided in the table below.

| Computational Parameter | Significance for Reactivity and Selectivity |

| HOMO-LUMO Energy Gap | A smaller gap generally indicates higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Activation Energy (Ea) for Covalent Bonding | A lower activation energy suggests a higher likelihood of covalent modification of the target. |

| Binding Free Energy (ΔG_bind) | Predicts the affinity of the ligand for the target's binding site. |

This table outlines the utility of computational parameters in predicting the chemical behavior of molecules.

Lack of Specific Data for Analytical Methodologies of this compound

Following extensive searches for specific analytical methodologies for the chemical compound this compound, it has been determined that there is a significant lack of available scientific literature and data to fulfill the requirements of the requested article. The search for detailed experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, X-ray crystallography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) specific to this compound did not yield sufficient information to generate a thorough, informative, and scientifically accurate article as per the provided outline.

While general principles and typical data ranges for the analysis of carboxylic acids and some cyclic sulfone derivatives are available, applying this general information to this compound without specific experimental validation would be scientifically inaccurate and speculative. The strict adherence to the provided outline, which requires detailed research findings and data tables for each specific analytical technique, cannot be met.

Therefore, this article cannot be generated at this time due to the absence of specific, verifiable analytical data for this compound in the public domain. Further experimental research on this compound is required to provide the necessary data for a comprehensive review of its analytical methodologies.

Analytical Methodologies for Research and Quantification

Sample Preparation Strategies for Biological Matrices

The accurate quantification of 1,1-dioxothiane-4-carboxylic acid in biological matrices such as plasma, serum, or urine necessitates an effective sample preparation strategy to remove interfering substances like proteins, phospholipids, and salts. The choice of technique depends on the required level of cleanliness, desired recovery, and the nature of the biological matrix.

Protein Precipitation (PPT): This is a straightforward and rapid method for removing proteins from plasma or serum samples. It involves the addition of a cold organic solvent, typically acetonitrile or methanol, to the sample, which denatures and precipitates the proteins. After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS system or further processed. While simple, this method may result in significant matrix effects due to the co-extraction of other soluble components.

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a polar compound like this compound, the pH of the aqueous phase can be adjusted to suppress the ionization of the carboxylic acid group (pH < pKa), making it more amenable to extraction into a moderately polar organic solvent such as ethyl acetate (B1210297). LLE can provide cleaner extracts than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly selective and effective technique for sample cleanup and concentration. For this compound, a mixed-mode anion exchange SPE sorbent could be employed. This type of sorbent has both non-polar (for retaining organic compounds) and anion-exchange (for retaining acidic compounds) functionalities. The protocol would involve loading the sample, washing away interferences with appropriate solvents, and then eluting the analyte with a solvent that disrupts the binding interactions. SPE can yield very clean extracts, leading to reduced matrix effects and improved sensitivity.

The following table summarizes the key characteristics of these common sample preparation strategies for the analysis of this compound in biological fluids.

| Strategy | Principle | Advantages | Disadvantages |

| Protein Precipitation | Protein denaturation and removal by addition of an organic solvent. | Fast, simple, and inexpensive. | High potential for matrix effects; less effective at removing other interferences. |

| Liquid-Liquid Extraction | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on solubility. | Good removal of salts and highly polar interferences; can be selective. | Can be labor-intensive; may require pH optimization; potential for emulsions. |

| Solid-Phase Extraction | Analyte retention on a solid sorbent followed by selective elution. | High selectivity and recovery; provides very clean extracts; can concentrate the analyte. | More complex and time-consuming; higher cost per sample. |

Broader Research Applications Beyond Medicinal Chemistry

Role as a Building Block in Advanced Organic Synthesis

In the field of organic synthesis, 1,1-dioxothiane-4-carboxylic acid serves as a valuable building block for the construction of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a cyclic sulfone, allows for a variety of chemical transformations.

The carboxylic acid group can readily undergo esterification and amidation reactions, providing a handle to introduce diverse functionalities. numberanalytics.com For instance, Fischer esterification with alcohols in the presence of an acid catalyst can yield the corresponding esters. libretexts.org Similarly, reaction with amines can form amides, a fundamental linkage in many organic compounds and polymers. numberanalytics.commdpi.com

The sulfone group, being electron-withdrawing, can influence the reactivity of the entire molecule. nih.gov The thiane (B73995) ring itself can be subject to ring-opening reactions or modifications, leading to novel molecular scaffolds. Common synthetic routes to produce this compound include the oxidation of thiane precursors using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂), and the hydrolysis of corresponding esters.

Key Synthetic Reactions:

Oxidation: The thiane ring can be oxidized to the sulfone.

Reduction: The sulfone group can be reduced back to a thiane.

Substitution: The molecule can undergo substitution reactions to introduce new functional groups.

Applications in Polymer Science and Nanomaterial Development

The characteristics of this compound lend themselves to applications in polymer science and the development of nanomaterials. The carboxylic acid functionality is particularly significant in this context.

In polymer chemistry, carboxylic acids are crucial for synthesizing polyesters and polyamides through condensation polymerization. numberanalytics.comlibretexts.org By incorporating this compound as a monomer or a modifying agent, polymers with specific properties such as enhanced thermal stability, altered solubility, or tailored mechanical properties can be designed. The presence of the sulfone group can impart increased polarity and potential for hydrogen bonding within the polymer matrix.

In the realm of nanomaterials, the carboxylic acid group can act as a capping agent or a ligand for the surface modification of nanoparticles. mdpi.com This functionalization can improve the dispersibility and stability of nanoparticles in various solvents and polymer matrices. Furthermore, the bifunctional nature of this compound allows it to act as a linker, connecting nanoparticles to other molecules or polymer chains to create hybrid nanomaterials with combined functionalities. mdpi.com

Catalytic Applications in Chemical Processes

While direct catalytic applications of this compound itself are not extensively documented, its derivatives and related structures are relevant in catalysis. The principles of using carboxylic acids and sulfone-containing compounds in catalytic systems can be extrapolated.

Carboxylic acids can act as organocatalysts in various chemical transformations. mdpi.com For example, they can catalyze reactions by activating substrates through hydrogen bonding. The development of catalysts based on the this compound scaffold could lead to novel catalytic systems with unique reactivity and selectivity.

Furthermore, the sulfone group is a key feature in certain catalysts. For instance, functionalized graphene oxide with sulfonic acid groups has been shown to be an effective heterogeneous nanocatalyst for various organic reactions. nih.govnih.gov This suggests that materials incorporating the this compound moiety could potentially be developed into solid acid catalysts.

Utility in Materials Science

In materials science, the properties of this compound can be exploited to create new materials with specific functions. The ability of the carboxylic acid group to form strong hydrogen bonds and coordinate with metal ions makes it a useful component in the design of metal-organic frameworks (MOFs) and other coordination polymers.

The incorporation of the sulfone group can influence the packing and intermolecular interactions within a material, potentially leading to interesting optical or electronic properties. The thermal stability often associated with sulfone-containing polymers makes derivatives of this compound attractive for applications requiring high-performance materials. For example, polyesters derived from dicarboxylic acids can exhibit a range of properties from elastomeric to rigid, suitable for various applications. mdpi.com

常见问题

Basic Research Questions

Q. What established synthetic routes are available for 1,1-dioxothiane-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling reagents like EDCI and HOBt in dichloromethane (CH₂Cl₂), followed by Boc deprotection using TFA. Reaction parameters (e.g., amine selection, reaction time (6–15 hours), and purification via silica gel chromatography with hexane/ethyl acetate gradients) critically impact yield. For example, yields for analogous thiazolidine-4-carboxylic acid derivatives range from 58.8% to 76.1% depending on substituent steric effects and purification efficiency .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (¹H, ¹³C NMR) and mass spectrometry (MS) are standard for verifying molecular structure. For instance, ¹H NMR signals for thiazolidine derivatives resolve ring protons (δ 3.0–5.0 ppm), while MS confirms molecular ions (e.g., m/z 350–450 for acylated analogs). High-performance liquid chromatography (HPLC) further validates purity .

Q. What are the key physicochemical properties of this compound relevant to drug design?

- Methodological Answer : The compound’s five-membered ring with sulfur and nitrogen atoms enhances polarity and hydrogen-bonding capacity, critical for binding to biological targets. Computational tools predict logP values and solubility, while pKa determination (via potentiometric titration) identifies ionization states under physiological conditions. These properties guide formulation strategies for bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound derivatives?

- Methodological Answer : Systematic substitution at the 2-position (e.g., aryl, alkyl groups) and amidation of the carboxylic acid moiety are tested for bioactivity. For example, 3,4,5-trimethoxyphenyl substituents improve metabolic stability in vitro. Computational docking (e.g., AutoDock Vina) identifies binding affinities to target enzymes, while in vivo pharmacokinetic studies assess absorption and excretion .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Yield discrepancies (e.g., 58.8% vs. 76.1%) arise from variables like catalyst purity, solvent drying, and column chromatography resolution. Design of experiments (DoE) models optimize reaction parameters, while kinetic studies (e.g., in situ FTIR monitoring) track intermediate formation. Reproducibility is enhanced by strict moisture control and standardized workup protocols .

Q. Which advanced analytical techniques characterize degradation pathways of this compound under physiological conditions?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) combined with LC-MS/MS identify breakdown products. Isotope-labeling (e.g., ¹⁴C at the carboxylic acid group) traces metabolic fate in hepatocyte assays. Stability-indicating HPLC methods validate shelf-life under accelerated storage conditions (40°C/75% RH) .

Q. How do computational models predict the metabolic fate of this compound derivatives?

- Methodological Answer : In silico tools like ADMET Predictor™ simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation). Molecular dynamics (MD) simulations (AMBER or GROMACS) model interactions with metabolic enzymes, while QSAR models correlate substituent electronic effects with clearance rates .

Methodological Considerations

- Data Triangulation : Cross-validate NMR/MS data with X-ray crystallography for absolute configuration confirmation .

- Green Chemistry : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) in synthesis to improve sustainability .

- Toxicology Screening : Prioritize Ames tests and mitochondrial toxicity assays (Seahorse XF Analyzer) for early-stage derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。